molecular formula C8H7NS B3354991 2-Methylthieno[2,3-b]pyridine CAS No. 61456-81-3

2-Methylthieno[2,3-b]pyridine

Cat. No.: B3354991
CAS No.: 61456-81-3
M. Wt: 149.21 g/mol
InChI Key: ITXHYKBXKRUJNO-UHFFFAOYSA-N
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Description

2-Methylthieno[2,3-b]pyridine is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of this compound, which includes a thiophene ring fused to a pyridine ring, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylthieno[2,3-b]pyridine typically involves the reduction of 2-nitrothiophene followed by the reaction of the resulting 2-thienyl ammonium salt with malondialdehyde tetramethylacetal in the presence of zinc chloride . Another method involves the use of 2-methyl-5-nitrothiophene as a starting material, which undergoes a series of reactions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methylthieno[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thienopyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the thienopyridine ring .

Scientific Research Applications

2-Methylthieno[2,3-b]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methylthieno[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been reported to inhibit Pim-1 kinase, a protein involved in cell proliferation and survival . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and leading to the inhibition of cancer cell growth. Other pathways and targets may include interactions with DNA, proteins, and other cellular components, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methylthieno[2,3-b]pyridine include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methyl group, which can influence its chemical reactivity and biological activity. This compound’s ability to form stable coordination complexes with metals and its diverse pharmacological properties make it a valuable subject for further research and development.

Properties

IUPAC Name

2-methylthieno[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c1-6-5-7-3-2-4-9-8(7)10-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXHYKBXKRUJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609123
Record name 2-Methylthieno[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61456-81-3
Record name 2-Methylthieno[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylthieno[2,3-b]pyridine
Reactant of Route 2
2-Methylthieno[2,3-b]pyridine
Reactant of Route 3
2-Methylthieno[2,3-b]pyridine
Reactant of Route 4
Reactant of Route 4
2-Methylthieno[2,3-b]pyridine
Reactant of Route 5
2-Methylthieno[2,3-b]pyridine
Reactant of Route 6
2-Methylthieno[2,3-b]pyridine

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